ETP-46321

PI3K signaling Kinase selectivity Isoform profiling

ETP-46321 is the only commercial single-agent tool that simultaneously inhibits PI3Kα (Ki 2.3 nM) and PI3Kδ (Ki 14.2 nM) without suppressing PI3Kβ/γ, delivering a functionally distinct dual α/δ blockade that single-isoform alternatives (Alpelisib, Idelalisib) or pan-PI3K inhibitors cannot replicate. It is validated in K-RasG12V lung adenocarcinoma GEMMs (50 mg/kg p.o.) and collagen-induced arthritis models, and is equipotent against oncogenic PI3Kα mutants E542K, E545K, and H1047R. With 90% oral bioavailability, low clearance (0.6 L/h/kg), and selectivity over 288 kinases (IC₅₀ >5 μM), this compound is indispensable for immune-oncology and RAS-driven tumor studies where dual α/δ targeting is required.

Molecular Formula C20H27N9O3S
Molecular Weight 473.6 g/mol
Cat. No. B612120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETP-46321
SynonymsETP46321;  ETP-46321;  ETP 46321
Molecular FormulaC20H27N9O3S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N
InChIInChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23)
InChIKeyOHKDVDMWRKFZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ETP-46321: Potent, Orally Bioavailable Dual PI3Kα/δ Inhibitor for Cancer and Inflammation Research


ETP-46321 (CAS 1252594-99-2) is an imidazopyrazine-derived, ATP-competitive small-molecule inhibitor that potently and selectively targets the p110α (PI3Kα) and p110δ (PI3Kδ) catalytic isoforms of class IA phosphoinositide 3-kinases (PI3Ks), with apparent Ki values of 2.3 nM for PI3Kα and 14.2 nM for PI3Kδ [1]. ETP-46321 exhibits significantly weaker activity against PI3Kβ (Ki = 170 nM) and PI3Kγ (Ki = 179 nM), and demonstrates high selectivity against a broad panel of 288 additional kinases, including mTOR and DNA-PK (IC50 > 5 μM) [1]. The compound is orally bioavailable (F = 90% in BALB/c mice) with low in vivo clearance (0.6 L/h/kg) [2], and has been evaluated in vivo in K-RasG12V-driven lung tumor models and collagen-induced arthritis models [3].

Why ETP-46321 Cannot Be Replaced by Single-Isoform PI3K Inhibitors in Dual α/δ-Dependent Models


Substituting ETP-46321 with a PI3Kα-selective inhibitor (e.g., Alpelisib) or a PI3Kδ-selective inhibitor (e.g., Idelalisib) fundamentally alters the biological outcome in systems where both α and δ isoforms contribute to the phenotype. In T lymphocyte activation assays, the combination of a p110α-selective inhibitor (A66) and a p110δ-selective inhibitor (IC87114) was required to recapitulate the full inhibitory effect of ETP-46321 on cytokine secretion (IL-2, IL-10, IL-17A, IFN-γ) and downstream signaling [1]. This demonstrates that dual α/δ inhibition is not additive but functionally distinct—neither a single-isoform inhibitor nor a pan-PI3K inhibitor (which introduces β and γ suppression with associated toxicity liabilities) replicates the precise pharmacological profile of ETP-46321 [2]. For researchers studying PI3K signaling in contexts where p110α and p110δ exhibit cooperative or redundant roles (e.g., immune cell function, certain solid tumors), direct procurement of ETP-46321 is essential for experimental validity.

ETP-46321: Quantitative Comparative Evidence for PI3Kα/δ Dual Inhibition


ETP-46321 Isoform Selectivity Profile: α/δ Dual Inhibition with β/γ Sparing Versus Pan-PI3K Inhibitors

ETP-46321 exhibits a defined isoform selectivity profile with potent inhibition of PI3Kα (Ki = 2.3 nM) and PI3Kδ (Ki = 14.2 nM), while sparing PI3Kβ (Ki = 170 nM) and PI3Kγ (Ki = 179 nM). This yields a α/β selectivity ratio of ~74-fold and α/γ selectivity ratio of ~78-fold [1]. In contrast, the pan-PI3K inhibitor Copanlisib potently inhibits all four isoforms with near-equivalent potency (IC50: 0.5 nM for PI3Kα, 0.7 nM for PI3Kδ, 3.7 nM for PI3Kβ, 6.4 nM for PI3Kγ) . The β-sparing, γ-sparing profile of ETP-46321 is mechanistically distinct from pan-inhibition, which may reduce β-associated toxicities such as thrombocytopenia and insulin resistance while preserving therapeutic α/δ targeting.

PI3K signaling Kinase selectivity Isoform profiling Cancer biology

ETP-46321 Versus Alpelisib: Preserved Activity Against PI3Kα Oncogenic Mutants Distinguishes the Dual Inhibitor

ETP-46321 maintains equipotent inhibitory activity against three clinically prevalent PI3Kα oncogenic mutants (E542K, E545K, H1047R) compared to wild-type PI3Kα, with Ki values of 1.89 nM (E542K), 1.77 nM (E545K), and 2.33 nM (H1047R) versus 2.3 nM for wild-type [1]. In contrast, Alpelisib (BYL719) is a PI3Kα-selective inhibitor (IC50 ~5 nM) that lacks the p110δ inhibitory component of ETP-46321 . While both compounds target PI3Kα, Alpelisib provides no p110δ coverage, making ETP-46321 the appropriate tool compound for tumor models where both α and δ isoforms contribute to oncogenic signaling or immune microenvironment modulation.

PIK3CA mutations Oncology Mutant-selective inhibitors Breast cancer

ETP-46321 Versus Idelalisib: Dual α/δ Targeting Provides Broader T Cell Suppression Than δ-Selective Inhibition

In a direct head-to-head comparative study using primary CD4+ T lymphocytes, the dual α/δ inhibitor ETP-46321 demonstrated broader suppression of T cell activation than either the p110δ-selective inhibitor IC87114 or the p110α-selective inhibitor A66 alone. ETP-46321 inhibited secretion of multiple cytokines (IL-2, IL-10, IL-17A, IFN-γ) from activated CD4+ T cells and suppressed IL-21 secretion from differentiated T follicular helper (Tfh) and Th17 cells [1]. The study explicitly compared ETP-46321 to single-isoform inhibitors and found that only dual α/δ inhibition (ETP-46321 or the combination of A66 + IC87114) achieved full suppression of key T cell effector functions. Idelalisib, a clinically approved PI3Kδ-selective inhibitor (IC50 ~2.5 nM against p110δ) , lacks p110α inhibitory activity and would therefore not recapitulate the full T cell suppression profile of ETP-46321 observed in this model.

Immunology T cell activation Autoimmunity Cytokine signaling

ETP-46321 Demonstrates High Oral Bioavailability (90%) and Low Clearance (0.6 L/h/kg) in Mice, Enabling Robust In Vivo Dosing

ETP-46321 exhibits a favorable pharmacokinetic profile in BALB/c mice with oral bioavailability (F) of 90% and low in vivo clearance (CL) of 0.6 L/h/kg [1]. This profile supports once-daily oral dosing in preclinical efficacy studies, as demonstrated in K-RasG12V-driven lung tumor models where 50 mg/kg p.o. dosing produced significant tumor growth inhibition [1]. For comparison, Copanlisib is administered intravenously in clinical use due to poor oral bioavailability [2], while Idelalisib is orally bioavailable but lacks the dual α/δ targeting of ETP-46321 [3]. The combination of high oral bioavailability and dual isoform targeting makes ETP-46321 particularly suitable for chronic in vivo studies in rodents where repeated IP or IV administration would introduce confounding stress or procedural variability.

Pharmacokinetics Oral bioavailability In vivo pharmacology Drug discovery

ETP-46321: Optimal Research Applications Based on Quantitative Evidence


In Vivo K-RasG12V-Driven Lung Tumor Models Requiring Oral α/δ Dual Inhibition

ETP-46321 is validated for use in genetically engineered mouse models (GEMM) of lung adenocarcinoma driven by the K-RasG12V oncogenic mutation. In this model, once-daily oral administration of ETP-46321 (50 mg/kg p.o.) significantly inhibited tumor growth and reduced tumor metabolic activity as measured by positron emission tomography (PET) [1]. The compound's 90% oral bioavailability and low clearance enable convenient chronic dosing, and its dual α/δ targeting addresses both tumor-cell-intrinsic PI3Kα signaling and stromal/immune PI3Kδ contributions—an advantage over α-selective (Alpelisib-class) or δ-selective (Idelalisib-class) inhibitors. Researchers studying RAS-driven malignancies with PI3K pathway co-dependency should prioritize ETP-46321 over single-isoform alternatives for this application [1].

Collagen-Induced Arthritis (CIA) and Autoimmune Inflammation Models

Therapeutic administration of ETP-46321 significantly inhibited clinical symptoms in a collagen-induced arthritis (CIA) mouse model, with quantifiable reductions in antigen-specific antibody responses (anti-collagen IgG1 and IgG2a) and suppression of inflammatory cytokine secretion (IL-10, IL-17A, IFN-γ) [1] [2]. This in vivo efficacy correlates directly with the in vitro T cell suppression data showing that dual α/δ inhibition is required for full blockade of T effector cytokine production [3]. For immunology researchers studying rheumatoid arthritis, systemic lupus erythematosus, or other T-cell-mediated autoimmune conditions where both p110α and p110δ contribute to pathogenesis, ETP-46321 provides a single-agent tool that recapitulates the dual-isoform blockade phenotype without requiring combination inhibitor dosing [3].

Cellular Signaling Studies in PI3Kα/δ-Dependent Tumor Cell Lines

In U2OS osteosarcoma cells, ETP-46321 inhibits AKT phosphorylation at Ser473 with an IC50 of 8.3 nM, providing a robust cellular readout for on-target PI3K pathway engagement [1]. The compound induces G1 cell cycle arrest in treated tumor cell lines and inhibits VEGF-dependent sprouting in HUVEC endothelial cells [2]. For researchers conducting cellular signaling studies, ETP-46321 offers a well-characterized tool with defined selectivity against 288 kinases (including mTOR and DNA-PK, IC50 > 5 μM) [2]. This broad selectivity profiling reduces the likelihood of off-target kinase confounding in pathway analysis experiments, a key consideration for reproducible cell biology research [2].

PIK3CA-Mutant Cancer Models with Immune Microenvironment Components

ETP-46321 maintains equipotent inhibitory activity against three clinically prevalent PI3Kα oncogenic mutants (E542K, E545K, H1047R) with Ki values of 1.89 nM, 1.77 nM, and 2.33 nM, respectively [1]. Combined with its potent p110δ inhibition (Ki = 14.2 nM), ETP-46321 is uniquely suited for preclinical studies in syngeneic tumor models harboring PIK3CA mutations where both tumor-intrinsic PI3Kα signaling and host immune cell PI3Kδ function contribute to disease progression. Neither α-selective inhibitors (which spare δ) nor δ-selective inhibitors (which spare α) can recapitulate this dual-targeting profile in a single agent [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETP-46321

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.